

physical and chemical properties of N-Acetylpyrrolidine-PEG2-Br

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Compound of Interest

Compound Name: **N-Acetylpyrrolidine-PEG2-Br**

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N-Acetylpyrrolidine-PEG2-Br: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpyrrolidine-PEG2-Br is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-Acetylpyrrolidine-PEG2-Br**, detailed hypothetical experimental protocols for its synthesis and characterization, and its application in the broader context of PROTAC development.

Introduction to N-Acetylpyrrolidine-PEG2-Br

N-Acetylpyrrolidine-PEG2-Br serves as a critical building block in the construction of PROTAC molecules. Its structure incorporates three key features:

- An N-acetylpyrrolidine moiety: This heterocyclic group can serve as a versatile chemical handle for conjugation to a ligand that binds to a target protein of interest (POI).

- A flexible diethylene glycol (PEG2) spacer: The PEG linker is a common motif in PROTAC design, known to enhance the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. [\[1\]](#)
- A terminal bromine atom: This functional group provides a reactive site for facile chemical modification, typically for coupling with the E3 ligase-recruiting ligand.

The strategic combination of these components makes **N-Acetylpyrrolidine-PEG2-Br** a valuable tool for researchers developing novel protein degraders.

Physical and Chemical Properties

While specific experimentally determined physical properties for **N-Acetylpyrrolidine-PEG2-Br** are not widely published, the following table summarizes its known chemical identifiers and calculated properties. For comparison, selected properties of the parent compound, N-Acetylpyrrolidine, are also provided.

Property	N-Acetylpyrrolidine-PEG2-Br	N-Acetylpyrrolidine
Molecular Formula	C10H18BrNO3	C6H11NO
Molecular Weight	280.16 g/mol	113.16 g/mol [2] [3] [4]
Appearance	Predicted: Colorless to pale yellow oil or solid	Colorless liquid
Boiling Point	Not available	212.1 °C at 760 mmHg [2] [3]
Melting Point	Not available	Not applicable
Density	Not available	1.019 g/cm³ [2]
Solubility	Predicted: Soluble in organic solvents like DCM, DMF, and DMSO. The PEG chain may confer some water solubility.	Soluble in water [2]
CAS Number	Not available	4030-18-6 [2] [3] [4]

Experimental Protocols

The following sections outline detailed, representative experimental protocols for the synthesis and characterization of **N-Acetylpyrrolidine-PEG2-Br**. These protocols are based on established chemical principles and general methods reported for similar compounds.

Synthesis of N-Acetylpyrrolidine-PEG2-Br

The synthesis of **N-Acetylpyrrolidine-PEG2-Br** can be envisioned as a two-step process starting from commercially available materials.

Step 1: Synthesis of 1-(2-hydroxyethoxy)ethan-1-one (Intermediate A)

This step involves the reaction of 2-(2-hydroxyethoxy)ethanol with a suitable acetylating agent.

- Materials:

- 2-(2-hydroxyethoxy)ethanol

- Acetyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- Dissolve 2-(2-hydroxyethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.

Step 2: Bromination of Intermediate A to yield **N-Acetylpyrrolidine-PEG2-Br**

This step involves the conversion of the terminal hydroxyl group to a bromide.

- Materials:

- Intermediate A
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous Dichloromethane (DCM)
- Procedure:
 - Dissolve Intermediate A (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0 °C.
 - Add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain **N-Acetylpyrrolidine-PEG2-Br**.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 - Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.

- Expected Signals: The spectrum is expected to show characteristic peaks for the N-acetyl group (singlet around 2.1 ppm), the pyrrolidine ring protons (multiplets in the range of 1.8-3.5 ppm), the PEG linker methylene protons (multiplets between 3.5-3.8 ppm), and the methylene group adjacent to the bromine (a triplet around 3.4-3.6 ppm).
- ^{13}C NMR Spectroscopy:
 - Sample Preparation: Use the same sample prepared for ^1H NMR.
 - Acquisition: Acquire the ^{13}C NMR spectrum on the same spectrometer.
 - Expected Signals: The spectrum should display signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the pyrrolidine ring (in the range of 25-50 ppm), the carbons of the PEG linker (around 70 ppm), and the carbon bearing the bromine atom (around 30-40 ppm).

3.2.2. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
- Procedure:
 - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Inject a small volume (e.g., 5-10 μL) onto the HPLC column.
 - Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
 - The purity of the compound is determined by the relative area of the main peak.

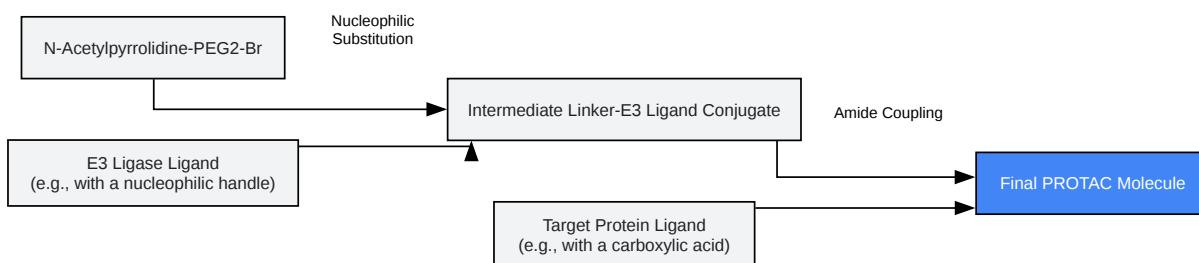
3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., electrospray ionization - ESI).
- Procedure:
 - Use similar HPLC conditions as described above.
 - The eluent from the HPLC is directed into the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
 - The expected $[M+H]^+$ ion for $C_{10}H_{18}BrNO_3$ would be approximately 280.05 and 282.05 (due to the isotopic pattern of bromine).

Application in PROTAC Synthesis

N-Acetylpyrrolidine-PEG2-Br is a key intermediate in the modular synthesis of PROTACs.

The workflow for its utilization typically involves the reaction of its terminal bromide with a nucleophilic group on the E3 ligase ligand.

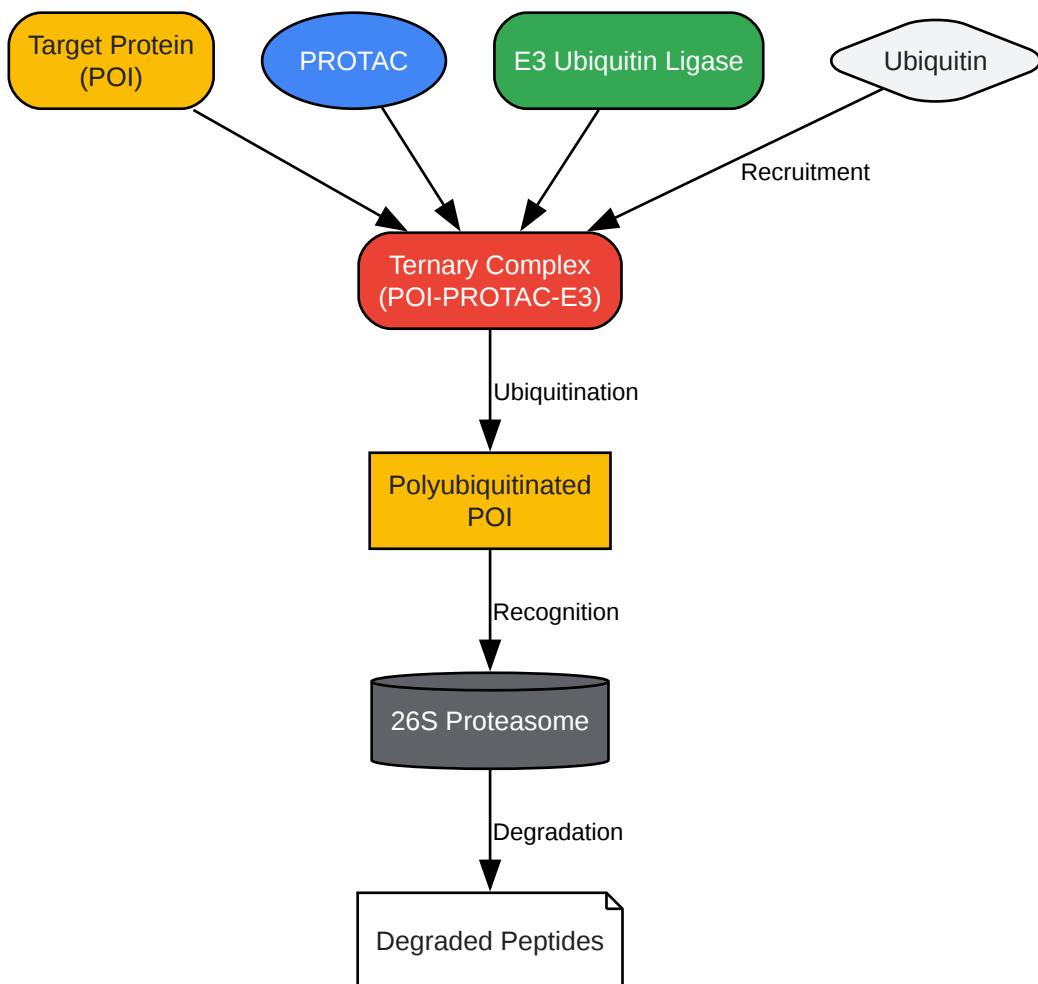


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A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

Once synthesized, the resulting PROTAC molecule containing the **N-Acetylpyrrolidine-PEG2-Br** linker facilitates the degradation of the target protein through the ubiquitin-proteasome system.



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